N-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
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Overview
Description
N-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure combining a cyclopropyl group, a thiazole ring, a triazolopyridazine core, and a carboxamide group, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting cyclopropylamine with carbon disulfide and an appropriate halogenated compound under basic conditions.
Construction of the Triazolopyridazine Core: This step involves the cyclization of a hydrazine derivative with a suitable dicarbonyl compound to form the triazolopyridazine core.
Coupling Reaction: The final step is the coupling of the thiazole ring with the triazolopyridazine core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as DNA gyrase or protein kinases.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
1,2,4-Triazolopyrimidines: Exhibits pharmacological activities such as antitumor, antimalarial, and anti-inflammatory effects.
Uniqueness
N-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical properties and biological activities. Its cyclopropyl group, thiazole ring, and triazolopyridazine core contribute to its versatility and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
N-(4-cyclopropyl-1,3-thiazol-2-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6OS/c1-7-16-17-11-5-4-9(18-19(7)11)12(20)15-13-14-10(6-21-13)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,14,15,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDNKTDHGWVPGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C(=O)NC3=NC(=CS3)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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